1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride
CAS No.: 1226815-20-8
Cat. No.: VC0059076
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.731
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226815-20-8 |
|---|---|
| Molecular Formula | C12H17ClN2O |
| Molecular Weight | 240.731 |
| IUPAC Name | 1-(6-amino-3,3-dimethyl-2H-indol-1-yl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2O.ClH/c1-8(15)14-7-12(2,3)10-5-4-9(13)6-11(10)14;/h4-6H,7,13H2,1-3H3;1H |
| Standard InChI Key | QRFOVRPMQGLRPF-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CC(C2=C1C=C(C=C2)N)(C)C.Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
| Parameter | Value |
|---|---|
| Primary Name | 1-(6-amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride |
| Common Synonyms | 1-(6-Amino-3,3-dimethylindolin-1-yl)ethan-1-one hydrochloride |
| CAS Number | 1226815-20-8 |
| Molecular Formula | C12H17ClN2O |
| Molecular Weight | 240.72918 g/mol |
| MDL Number | MFCD15530198 |
The compound's nomenclature reflects its core indoline structure with specific substitution patterns that distinguish it from related derivatives .
Structural Characteristics
The molecular structure consists of a bicyclic indoline framework featuring:
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A benzene ring fused to a nitrogen-containing five-membered ring
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Two methyl groups at position 3 (geminal dimethyl configuration)
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An amino (-NH2) group at position 6 of the benzene portion
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An acetyl (CH3CO-) group attached to the nitrogen at position 1
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A hydrochloride salt form that modifies its physicochemical properties
This specific substitution pattern contributes to the compound's chemical reactivity profile and potential applications in synthetic organic chemistry .
Synthesis and Preparation
Synthetic Routes
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Starting with 1-(3,3-Dimethyl-6-nitroindoline-1-yl)ethanone as a precursor
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Reduction of the nitro group using hydrogen gas with a 5% palladium catalyst
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Conversion to the hydrochloride salt through treatment with hydrochloric acid
The reduction reaction represents a critical step in the synthetic pathway, converting the electron-withdrawing nitro group to the electron-donating amino group, which significantly alters the electronic properties of the indoline system.
Purification Methods
Standard purification techniques for this class of compounds typically include:
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Column chromatography for initial separation
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Recrystallization for final purification and removal of impurities
Analytical confirmation of product purity is generally achieved through mass spectrometry and other spectroscopic techniques. For related intermediates such as 1-(6-iodo-3,3-dimethylindolin-1-yl)ethanone, mass spectrum (ESI) analysis has been reported with m/e = 316.0 (M + 1) .
| Manufacturer/Supplier | Product Number | Packaging | Price (USD) | Last Updated |
|---|---|---|---|---|
| SynQuest Laboratories | 4H56-5-4L | 250mg | $224 | 2021-12-16 |
| American Custom Chemicals Corporation | CHM0164033 | 0.25g | $753.5 | 2021-12-16 |
| American Custom Chemicals Corporation | CHM0164033 | 1g | $1212.75 | 2021-12-16 |
| Shanghai Brain Biotechnology Co., Ltd. | - | Various | - | - |
The significant price variation between suppliers suggests differences in purity specifications, synthetic routes, or supply chain factors that influence market pricing .
Research Applications
Preparation of Stock Solutions
For research applications requiring solution preparation, the following dilution guidelines have been established for the free base form and may be adapted for the hydrochloride salt:
| Starting Amount | Volume for 1mM Solution | Volume for 5mM Solution | Volume for 10mM Solution |
|---|---|---|---|
| 1 mg | 4.8955 mL | 0.9791 mL | 0.4895 mL |
| 5 mg | 24.4774 mL | 4.8955 mL | 2.4477 mL |
| 10 mg | 48.9548 mL | 9.7910 mL | 4.8955 mL |
These calculations are based on the molecular weight of the free base (204.27 g/mol) and would require adjustment for the hydrochloride salt using its molecular weight of 240.73 g/mol .
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